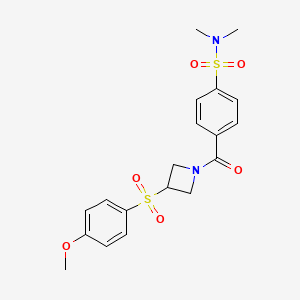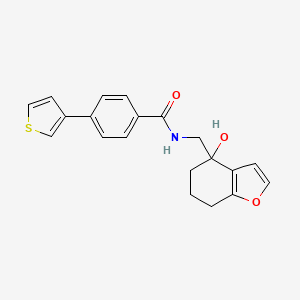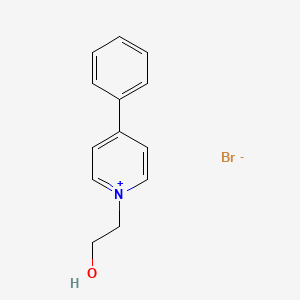
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide, also known as HEPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HEPPB is a cationic dye that has been used as a fluorescent probe in biochemical and physiological studies.
科学研究应用
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide has been used as a fluorescent probe in various biochemical and physiological studies. It has been used to detect changes in intracellular pH, calcium ion concentration, and membrane potential. 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide has also been used to study the binding of small molecules to proteins and DNA.
作用机制
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide is a cationic dye that can penetrate cell membranes and bind to negatively charged molecules, such as DNA and proteins. The fluorescence of 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide is sensitive to changes in the local environment, such as pH and ion concentration. When 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide binds to a target molecule, the fluorescence of the dye changes, allowing researchers to monitor the binding event in real-time.
Biochemical and physiological effects:
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide has been shown to have low toxicity and does not interfere with cellular processes. It has been used to study the effects of various compounds on cells and tissues, such as the binding of drugs to proteins and the uptake of nanoparticles by cells.
实验室实验的优点和局限性
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide is a versatile fluorescent probe that can be used in a wide range of experiments. It has high sensitivity and specificity, making it a valuable tool for studying biological processes. However, 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide has limitations, such as its sensitivity to photobleaching and its potential to interfere with cellular processes at high concentrations.
未来方向
There are several future directions for research on 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide. One potential application is the use of 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide as a sensor for detecting changes in the local environment of cells and tissues. Another direction is the development of new derivatives of 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide with improved properties, such as increased sensitivity and photostability. Finally, 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide could be used in combination with other probes and techniques to study complex biological processes, such as protein-protein interactions and signaling pathways.
Conclusion:
In conclusion, 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide is a valuable tool for studying biological processes due to its sensitivity and specificity as a fluorescent probe. Its potential applications in various fields make it an important area of research for the scientific community. Further research on 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide and its derivatives could lead to new insights into the complex processes that occur in cells and tissues.
合成方法
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide can be synthesized by reacting 4-phenylpyridine with ethylene oxide in the presence of an acid catalyst, followed by treatment with hydrobromic acid. The reaction yields 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide as a white solid, which can be purified by recrystallization.
属性
IUPAC Name |
2-(4-phenylpyridin-1-ium-1-yl)ethanol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO.BrH/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9,15H,10-11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGDFTCVMHBIIC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCO.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

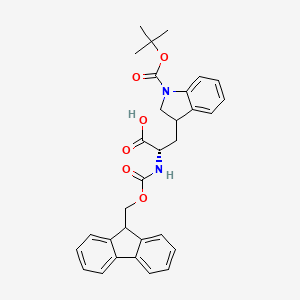

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(p-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2696373.png)
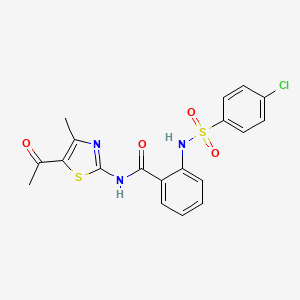
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)
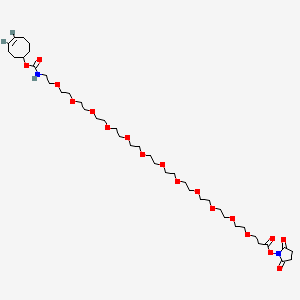
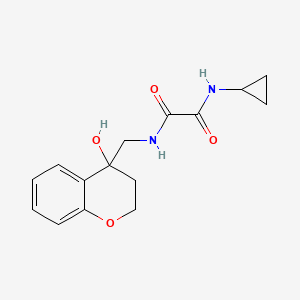
![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)
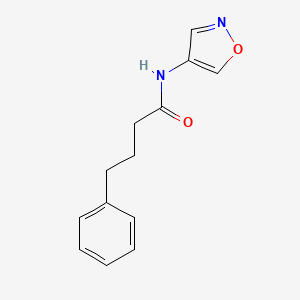
![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2696389.png)
![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)
